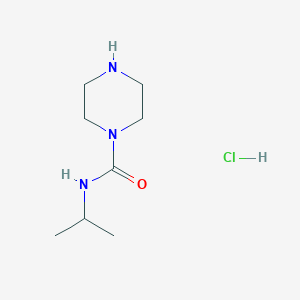

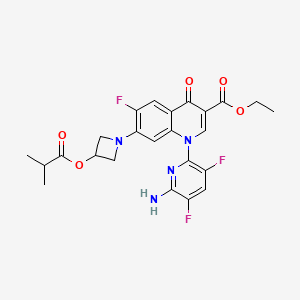

![molecular formula C18H14ClN5O B2409026 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890944-68-0](/img/structure/B2409026.png)

1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It has shown pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Chemical Reactions Analysis

This compound has shown good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .Scientific Research Applications

1. Affinity to Adenosine Receptors

Pyrazolo[3,4-d]pyrimidines, which include 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrate affinity for A1 adenosine receptors. Research shows that substituting different groups at N1 and N5 positions can significantly influence their activity, with some compounds exhibiting greater activity at A1 receptors than at A2 receptors (Harden, Quinn, & Scammells, 1991).

2. Synthesis in Aqueous Media

An efficient and environmentally benign method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which include similar compounds, has been developed. This process utilizes ultrasound irradiation in aqueous media, offering advantages like high yields, simplicity, and mild reaction conditions (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

3. Antimicrobial and Anticancer Activities

Certain pyrazole and pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antimicrobial and anticancer activities. Studies have shown that some synthesized compounds in this category have better anticancer activity compared to reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

4. Crystal Structure Analysis

The crystal structure of related compounds, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been studied. These analyses provide insights into the molecular configurations and potential interactions of these compounds, contributing to understanding their biological activities (Lu Jiu-fu et al., 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O/c1-25-16-8-3-2-7-15(16)23-17-14-10-22-24(18(14)21-11-20-17)13-6-4-5-12(19)9-13/h2-11H,1H3,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWBLEZDOYVVFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

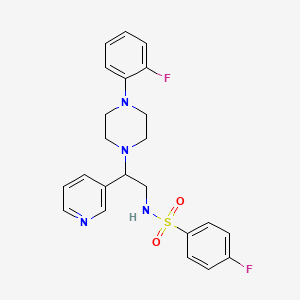

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2408946.png)

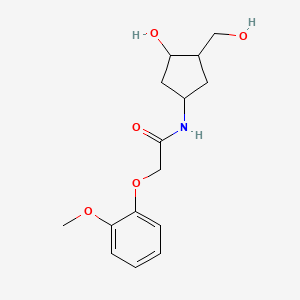

![5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2408954.png)

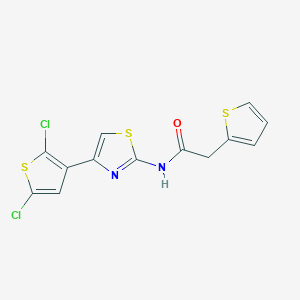

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408961.png)

![4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2408965.png)

![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide](/img/structure/B2408966.png)